

# Dysoxylum binectariferum: A High-Yielding Source of the Anticancer Precursor Rohitukine

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## Compound of Interest

Compound Name: *Rohitukine*

Cat. No.: B1679509

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A Technical Guide for Researchers and Drug Development Professionals

## Introduction

**Rohitukine**, a chromone alkaloid, has emerged as a molecule of significant interest in the pharmaceutical industry due to its role as a precursor for the semi-synthesis of potent anticancer drugs, including flavopiridol and P-276-00.[1][2][3] Flavopiridol, a notable derivative, is a powerful inhibitor of several cyclin-dependent kinases (CDKs) and has undergone extensive clinical trials for various cancers.[1][3] While initially isolated from *Amoora rohituka*, the plant *Dysoxylum binectariferum* has been identified as a significantly richer source, making it a focal point for the sustainable production of this valuable alkaloid. This technical guide provides an in-depth overview of *D. binectariferum* as a high-yielding source of **Rohitukine**, detailing quantitative data, experimental protocols, and relevant biological pathways.

## Quantitative Analysis of Rohitukine Content in *Dysoxylum binectariferum*

*Dysoxylum binectariferum* exhibits a remarkable variability in **Rohitukine** content across its different tissues and geographical locations. The data consistently indicates that this species is a superior source compared to the originally discovered *Amoora rohituka*.

Table 1: **Rohitukine** Yield from Various Plant Sources

Plant Species	Rohitukine Yield (% dry weight)	Reference
Amoora rohituka	0.083%	
Dysoxylum binectariferum (initial report)	0.9%	
Dysoxylum binectariferum (Western Ghats, India)	up to 7%	

Table 2: Distribution and Yield of **Rohitukine** in Different Tissues of *Dysoxylum binectariferum*

Plant Tissue	Rohitukine Content (% dry weight)	Reference
Seeds	2.42%	
Trunk Bark	1.34% - 7.04%	
Leaves	1.064%	
Twigs	0.844%	
Fruits (seeds removed)	0.4559%	
Roots	2.15 ± 0.62%	

The high concentration of **Rohitukine** in renewable parts of the plant, such as leaves and seeds, presents a sustainable alternative to the destructive harvesting of trunk bark.

## Experimental Protocols

### Extraction of Rohitukine from Plant Material

This protocol outlines the general steps for extracting **Rohitukine** from various tissues of *D. binectariferum*.

#### Materials:

- Shade-dried and powdered plant material (leaves, bark, seeds, etc.)

- 50% aqueous ethanol or methanol
- Sonication bath
- Filtration apparatus
- Rotary evaporator

**Procedure:**

- Weigh a known amount of the powdered plant material (e.g., 2 g).
- Add a suitable volume of the extraction solvent (e.g., 25 mL of 50% aqueous ethanol).
- Sonicate the mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 30 minutes).
- Repeat the extraction process three times to ensure maximum yield.
- Filter the combined extracts to remove solid plant debris.
- Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

## Acid-Base Purification of Rohitukine

This protocol is used to enrich the alkaloid fraction from the crude extract.

**Materials:**

- Crude extract
- Deionized water
- Hydrochloric acid (HCl)
- Ammonium hydroxide (NH<sub>4</sub>OH)
- Ethyl acetate

- n-butanol

Procedure:

- Suspend the crude extract in water (e.g., 8.2 g of crude extract in 100 mL of water).
- Acidify the solution to pH 2.0 using HCl.
- Extract the acidic aqueous phase three times with ethyl acetate to remove non-alkaloidal compounds.
- Basify the remaining aqueous solution to pH 10.0 with NH<sub>4</sub>OH.
- Extract the basic solution three times with n-butanol to isolate the alkaloid fraction.
- Dry the combined n-butanol fractions to yield an enriched **Rohitukine** extract.

## Quantification of Rohitukine by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical method for quantifying **Rohitukine** in the extracts.

Instrumentation and Conditions:

- HPLC System: With a UV detector.
- Column: RP-C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: 40°C.

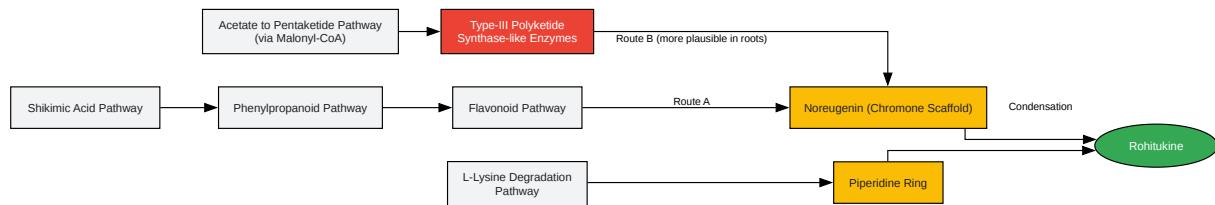
Procedure:

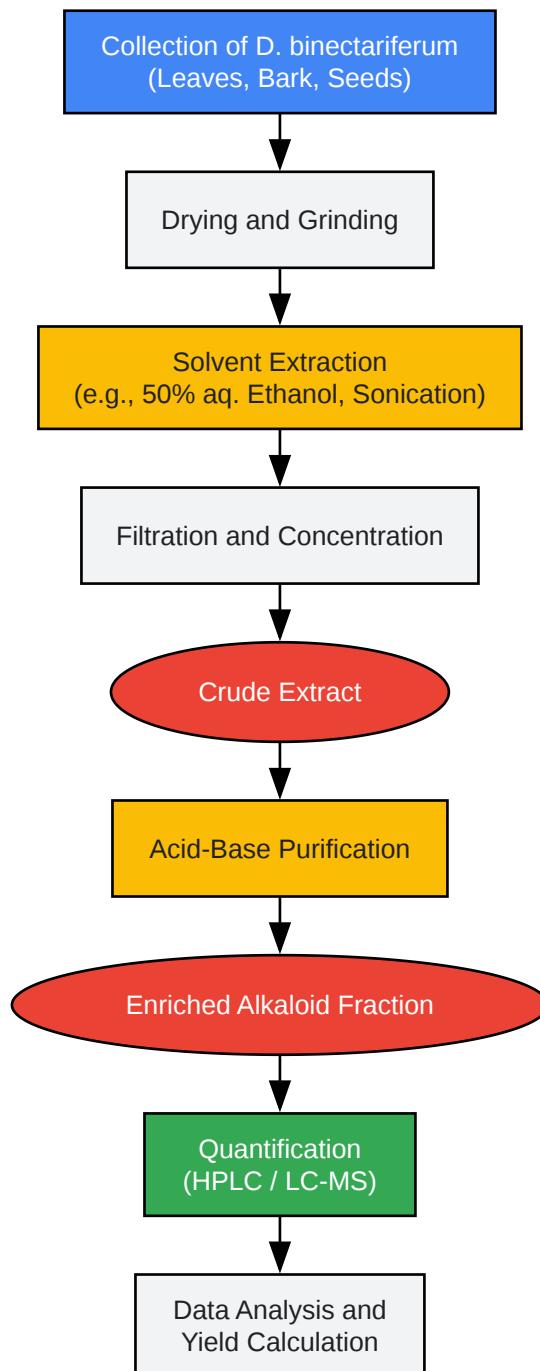
- Preparation of Standard Solutions: Accurately weigh pure **Rohitukine** standard and dissolve it in HPLC grade methanol to prepare a stock solution (e.g., 0.5 mg/mL). Prepare a series of working calibration solutions by diluting the stock solution.
- Preparation of Sample Solutions: Dissolve the crude or purified extracts in a methanol:water (1:1) solution to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.20  $\mu\text{m}$  filter before injection.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area versus the concentration of the **Rohitukine** standards. Determine the concentration of **Rohitukine** in the samples by comparing their peak areas to the calibration curve.

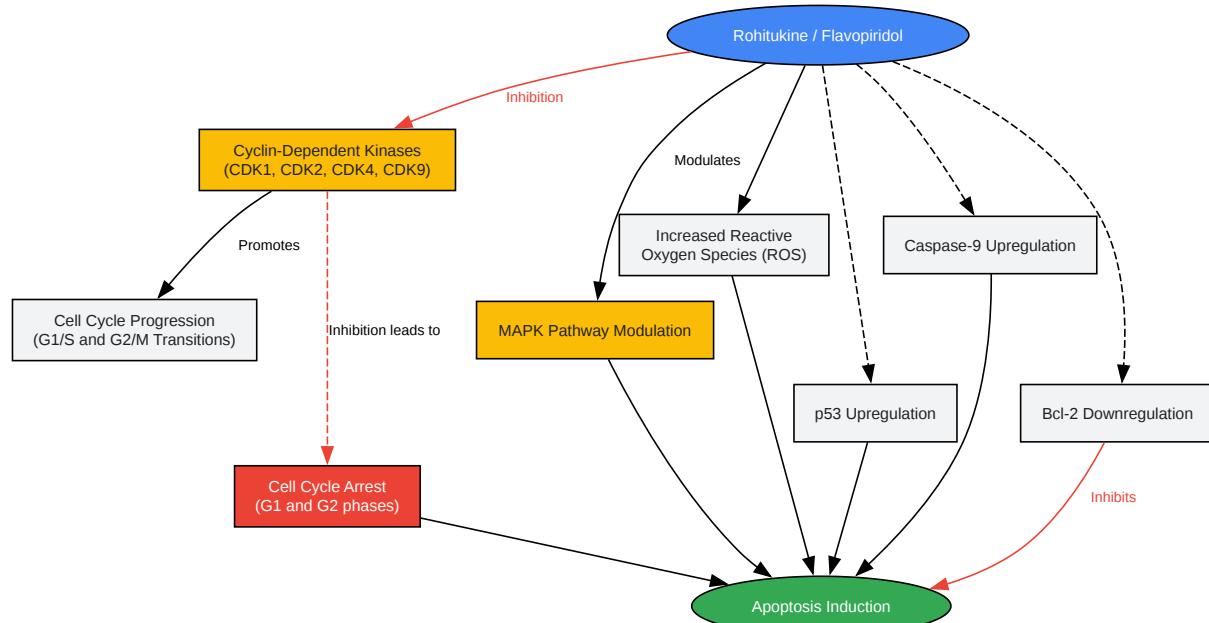
## Visualizations: Pathways and Workflows

### Biosynthetic Pathway of Rohitukine

The biosynthesis of **Rohitukine** is a complex process that involves the convergence of multiple metabolic pathways. While the exact pathway is not fully elucidated, current research suggests the involvement of the shikimic acid/phenylpropanoid pathway, the flavonoid pathway, the acetate to pentaketide pathway, and the L-lysine degradation pathway.







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